molecular formula C9H12N4O2 B1438129 1-(3-Nitropyridin-4-yl)piperazine CAS No. 1052704-89-8

1-(3-Nitropyridin-4-yl)piperazine

Cat. No.: B1438129
CAS No.: 1052704-89-8
M. Wt: 208.22 g/mol
InChI Key: KCPYVCICIJDVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitropyridin-4-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mechanism of Action

Target of Action

The primary target of the compound “1-(3-Nitropyridin-4-yl)piperazine” is the enzyme urease . Urease is a nickel-dependent enzyme found in various life forms, including animals, plants, fungi, and bacteria . It plays a crucial role in nitrogen metabolism by catalyzing the breakdown of urea into ammonia and carbamate .

Mode of Action

The compound “this compound” interacts with urease to inhibit its activity . This interaction obstructs the enzyme’s ability to break down urea, thereby disrupting the nitrogen metabolism process . The compound’s derivatives, specifically 5b and 7e, have been found to be the most active inhibitors, developing favorable interactions with the active site of urease .

Biochemical Pathways

The inhibition of urease by “this compound” affects the biochemical pathway of nitrogen metabolism . By preventing the breakdown of urea into ammonia and carbamate, the compound disrupts the final stage of this metabolic process .

Pharmacokinetics

The pharmacokinetic properties of “this compound” contribute to its bioavailability. The compound’s derivatives, 5b and 7e, have high gastrointestinal permeability as predicted via computational analysis . This suggests that these derivatives can be readily absorbed in the gastrointestinal tract, enhancing their bioavailability.

Result of Action

The result of the action of “this compound” is the inhibition of urease activity, which leads to a disruption in nitrogen metabolism . This disruption can prevent the survival of certain pathogens that rely on urease for survival, such as Helicobacter pylori . Therefore, the compound and its derivatives can serve as important inhibitors of urease .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the acidic environment of the stomach, where Helicobacter pylori resides, can impact the efficacy of the compound . .

Biochemical Analysis

Biochemical Properties

1-(3-Nitropyridin-4-yl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate . This compound interacts with urease by binding to its active site, thereby inhibiting its activity and preventing the rise in pH that supports the survival of certain pathogens . Additionally, this compound has been shown to exhibit good biocompatibility in human blood cells, making it a promising candidate for further biochemical studies .

Cellular Effects

This compound has been observed to influence various cellular processes. It has demonstrated significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as an anti-tubercular agent . The compound’s effects on cell function include alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacteria’s metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits urease by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea . This inhibition leads to a decrease in ammonia production and a subsequent reduction in pH, which can hinder the survival of certain pathogens. Additionally, the compound’s interaction with other enzymes and proteins involved in metabolic pathways further contributes to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound maintains its inhibitory effects on urease and other target enzymes, suggesting its potential for sustained biochemical applications .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of urease activity, with higher doses resulting in greater inhibition . At excessively high doses, toxic or adverse effects have been observed, highlighting the importance of determining optimal dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s inhibition of urease affects nitrogen metabolism by reducing ammonia production . Additionally, its interactions with other metabolic enzymes can influence metabolic flux and alter metabolite levels, further contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its distribution to target sites . Its localization within cells can affect its activity and function, with higher concentrations observed in regions where urease and other target enzymes are present .

Subcellular Localization

The subcellular localization of this compound has been investigated to determine its effects on cellular compartments and organelles. The compound has been found to localize primarily in the cytoplasm, where it interacts with urease and other metabolic enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitropyridin-4-yl)piperazine typically involves the nucleophilic substitution reaction of 3-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the reaction. The process involves the following steps:

    Nucleophilic Substitution: 3-nitropyridine reacts with piperazine in the presence of an acid catalyst to form this compound.

    Purification: The product is purified through recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The key steps include:

    Raw Material Preparation: High-purity 3-nitropyridine and piperazine are prepared.

    Reaction Optimization: The reaction conditions, such as temperature, solvent composition, and catalyst concentration, are optimized to maximize yield.

    Purification and Refinement: The product is purified using industrial-scale techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitropyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-(3-Aminopyridin-4-yl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(3-Nitropyridin-4-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its inhibitory effects on enzymes such as urease, which is involved in nitrogen metabolism.

    Chemical Biology: Used in the study of molecular interactions and pathways in biological systems.

    Industrial Applications: Employed in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Nitropyridin-2-yl)piperazine
  • 1-(4-Nitropyridin-3-yl)piperazine
  • 1-(3-Nitropyridin-5-yl)piperazine

Comparison

1-(3-Nitropyridin-4-yl)piperazine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different inhibitory effects on enzymes and varying degrees of biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(3-nitropyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)9-7-11-2-1-8(9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPYVCICIJDVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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